1-Allyl-6-bromoquinolinium
Description
1-Allyl-6-bromoquinolinium is a brominated quinoline derivative characterized by an allyl group at the 1-position and a bromine atom at the 6-position of the quinoline ring. Its molecular formula is C₁₂H₁₁BrN, and it is primarily utilized as a pharmaceutical intermediate due to its structural versatility in drug design. The compound’s reactivity stems from the electron-withdrawing bromine atom and the conjugated π-system of the quinoline scaffold, enabling participation in cross-coupling reactions and nucleophilic substitutions .
Properties
Molecular Formula |
C12H11BrN+ |
|---|---|
Molecular Weight |
249.131 |
IUPAC Name |
6-bromo-1-prop-2-enylquinolin-1-ium |
InChI |
InChI=1S/C12H11BrN/c1-2-7-14-8-3-4-10-9-11(13)5-6-12(10)14/h2-6,8-9H,1,7H2/q+1 |
InChI Key |
SAGWFDIHVLNITH-UHFFFAOYSA-N |
SMILES |
C=CC[N+]1=CC=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Bromine placement (e.g., 3-Br vs. 6-Br) alters electronic distribution, affecting reactivity. For example, 1-(3-Bromoquinolin-6-yl)ethanone shows reduced steric hindrance compared to this compound, favoring its use in acetylative coupling reactions .
- The addition of functional groups like acetamide (as in analogs) enhances antiproliferative activity, with IC₅₀ values as low as 5.4 μM .
Efficiency Comparison :
- NBS-mediated bromination () achieves high regioselectivity but requires careful control of reaction time and solvent polarity .
Physicochemical Properties
| Property | This compound | 1-(3-Bromoquinolin-6-yl)ethanone | 6-Amino-5-bromoquinoxaline |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₁BrN | C₁₁H₈BrNO | C₈H₆BrN₃ |
| Appearance | Not reported | White powder | Not reported |
| Applications | Pharmaceutical intermediate | Pharmaceuticals, skincare | Chemical synthesis |
Insights :
- The acetyl group in 1-(3-Bromoquinolin-6-yl)ethanone improves crystallinity, facilitating purification .
- 6-Amino-5-bromoquinoxaline’s amino group enables hydrogen bonding, enhancing solubility in polar solvents .
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